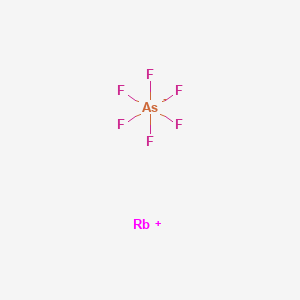

Rubidium hexafluoroarsenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rubidium hexafluoroarsenate is a chemical compound with the molecular formula AsF6Rb . The rubidium atom has a radius of 248 pm and a Van der Waals radius of 303 pm. Rubidium is highly reactive, with properties similar to other Group 1 alkali metals, e.g., rapid oxidation in air .

Synthesis Analysis

Rubidium hexafluoroarsenate can be prepared by the exchange reaction between lithium hexafluoroarsenate and rubidium carbonate . The reaction product is then dried under dynamic vacuum at elevated temperatures .Molecular Structure Analysis

Rubidium hexafluoroarsenate undergoes a structural transformation from the rhombohedral to the cubic phase in the range 305–436 K .Chemical Reactions Analysis

The heat capacity of rubidium hexafluoroarsenate was measured from 300 to 700 K by differential scanning calorimetry . The results indicate that the structural transformation from the rhombohedral to the cubic phase occurs in the range 305–436 K through an intermediate stable phase and reaches isothermal completion in a narrow temperature range of 407–409 K .Physical And Chemical Properties Analysis

Rubidium hexafluoroarsenate is a powder that is soluble in water . Its molecular weight is 274.38 .Applications De Recherche Scientifique

Phase Transition Studies

Rubidium hexafluoroarsenate undergoes a structural transformation from rhombohedral to cubic phase between 305–436 K. This transition, studied through calorimetry, is of the order–disorder type and is characterized by an enthalpy change of 10.90 ± 0.03 kJ/mol and an entropy change of 26.39 ± 0.08 J/(K mol) . Such studies are crucial for understanding the thermodynamic properties and behavior of materials under different temperature conditions.

Thermodynamic Property Evaluation

The heat capacity of RbAsF₆ has been measured from 300 to 700 K, providing valuable data for evaluating its thermodynamic properties over a wide temperature range . This information is essential for applications that require precise thermal management and stability analysis.

Semiconductor Research

Arsenic compounds like RbAsF₆ are explored for their potential applications in semiconductor technology. Arsenic is used in semiconductors such as indium arsenide, silicon arsenide, and tin arsenide, and as a doping agent in solid-state devices like transistors . Research into the electronic properties of RbAsF₆ could lead to advancements in this field.

Solid-State NMR Spectroscopy

Rubidium hexafluoroarsenate can be used in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to study the reorientation of AsF₆⁻ ions in solids. This application is significant for understanding the dynamics and structural aspects of materials at the atomic level .

High-Pressure Polymorphism

The study of vibrational spectra and high-pressure polymorphism of RbAsF₆ contributes to the knowledge of force constants and the behavior of materials under extreme conditions. This research can inform the development of materials that need to withstand high pressures .

Electrical Conductivity Analysis

Investigations into the electrical conductivity of crystalline hexafluoroarsenates like RbAsF₆ are important for developing new materials with specific electrical properties. Understanding the conductivity behavior of RbAsF₆ can lead to innovations in electronic devices and components .

Safety And Hazards

Rubidium hexafluoroarsenate is toxic if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium hexafluoroarsenate | |

CAS RN |

43023-95-6 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)